molecular formula C8H10N2O2 B6160115 methyl 3-amino-4-methylpyridine-2-carboxylate CAS No. 1263059-97-7

methyl 3-amino-4-methylpyridine-2-carboxylate

Cat. No.: B6160115
CAS No.: 1263059-97-7
M. Wt: 166.18 g/mol
InChI Key: XWOOPOCUPJRWBN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 1263059-97-7 . It has a molecular weight of 166.18 and its IUPAC name is methyl 3-amino-4-methylpicolinate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-5-3-4-10-7 (6 (5)9)8 (11)12-2/h3-4H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 166.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Flavor Chemistry in Foods

Branched aldehydes, which can be derived from amino acids, play a crucial role in the flavor of both fermented and non-fermented food products. The production and degradation pathways of these aldehydes, such as 2-methyl propanal and 3-methyl butanal, have been extensively studied. Understanding these pathways is vital for controlling the formation of desired flavor compounds in foods (Smit, Engels, & Smit, 2009).

Pharmaceutical Applications

The chemical structure and reactivity of certain compounds serve as a foundation for synthesizing various classes of heterocyclic compounds and dyes. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been identified as valuable building blocks for creating a wide range of heterocyclic compounds, demonstrating the potential utility of related chemical structures in drug development and other applications (Gomaa & Ali, 2020).

Biochemical Pathway Exploration

Research into the metabolism of the aspartyl moiety of aspartame, a compound structurally related to amino acids and their derivatives, sheds light on the metabolic pathways of aspartate. This includes its conversion to CO2, incorporation into various body constituents like other amino acids and proteins, and its role in the tricarboxylic acid cycle. Such studies provide a comprehensive understanding of how similar compounds are metabolized in biological systems (Ranney & Oppermann, 1979).

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 3-amino-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOPOCUPJRWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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